Cas no 4955-22-0 (ent-3alpha-hydroxygibberell-16-ene-7,9-dioic acid)

ent-3alpha-hydroxygibberell-16-ene-7,9-dioic acid structure
4955-22-0 structure
Nome del prodotto:ent-3alpha-hydroxygibberell-16-ene-7,9-dioic acid
Numero CAS:4955-22-0
MF:C20H28O5
MW:348.433326721191
CID:2075000
PubChem ID:443451

ent-3alpha-hydroxygibberell-16-ene-7,9-dioic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • ent-3alpha-hydroxygibberell-16-ene-7,9-dioic acid
    • Gibberellin A(14)
    • Gibberellin A14
    • gibberellin A15
    • 2β-Hydroxy-1β,4aα-dimethyl-8-methylenegibbane-1α,10β-dicarboxylic acid
    • CHEBI:29588
    • 429678-85-3
    • GA14
    • NCGC00380833-01_C20H28O5_Gibbane-1,10-dicarboxylic acid, 2-hydroxy-1,4a-dimethyl-8-methylene-, (1alpha,2beta,4aalpha,4bbeta,10beta)-
    • SCHEMBL16499754
    • (1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-2,4-dicarboxylic acid
    • 2beta-hydroxy-1beta,4a-dimethyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha,10beta-dicarboxylic acid
    • Q27110160
    • LMPR0104170015
    • 4955-22-0
    • gibberellin 14
    • DTXSID90332089
    • NCGC00380833-01
    • AKOS040734846
    • (1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
    • 2beta-Hydroxy-1beta,4aalpha-dimethyl-8-methylenegibbane-1alpha,10beta-dicarboxylic acid
    • Inchi: InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1
    • Chiave InChI: NJEWNTGSXKRWKA-MJPABCAUSA-N
    • Sorrisi: CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O

Proprietà calcolate

  • Massa esatta: 348.194
  • Massa monoisotopica: 348.194
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 2
  • Complessità: 671
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 94.8Ų
  • XLogP3: 3.1

Proprietà sperimentali

  • Densità: 1.3
  • Punto di ebollizione: 516.7°C at 760 mmHg
  • Punto di infiammabilità: 280.4°C
  • Indice di rifrazione: 1.593

ent-3alpha-hydroxygibberell-16-ene-7,9-dioic acid Letteratura correlata

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso